molecular formula C25H26N2O6S B12782331 4Epw47C3HA CAS No. 574759-39-0

4Epw47C3HA

Cat. No.: B12782331
CAS No.: 574759-39-0
M. Wt: 482.5 g/mol
InChI Key: JEUHKODDXNRYIK-UHFFFAOYSA-N
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Description

The compound known as 4Epw47C3HA, chemically named (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a pyridinylsulfonyl group, and a phenoxyacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(1,1-dimethyl-2-oxoethyl)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Sulfonylation: The benzyl intermediate is then reacted with pyridin-3-ylsulfonyl chloride under basic conditions to introduce the pyridinylsulfonyl group.

    Coupling Reaction: The resulting compound undergoes a coupling reaction with (3-aminomethyl)phenoxyacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid.

Chemical Reactions Analysis

Types of Reactions

(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and cellular processes.

Medicine

In the medical field, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The binding of the compound to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.

    (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)butyric acid: Contains a butyric acid moiety, offering different chemical properties.

Uniqueness

The uniqueness of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

574759-39-0

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

2-[3-[[[4-(2-methyl-1-oxopropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid

InChI

InChI=1S/C25H26N2O6S/c1-25(2,18-28)21-10-8-19(9-11-21)15-27(34(31,32)23-7-4-12-26-14-23)16-20-5-3-6-22(13-20)33-17-24(29)30/h3-14,18H,15-17H2,1-2H3,(H,29,30)

InChI Key

JEUHKODDXNRYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3

Origin of Product

United States

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